molecular formula C11H17N3O B14820175 3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14820175
M. Wt: 207.27 g/mol
InChI Key: DFYCBPLVMBXWEC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpyridinamine core

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)11-9(7-12)10(5-6-13-11)15-8-3-4-8/h5-6,8H,3-4,7,12H2,1-2H3

InChI Key

DFYCBPLVMBXWEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1CN)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyridine derivative with an aminomethyl group, followed by the introduction of the cyclopropoxy group through a substitution reaction. The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The aminomethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(Aminomethyl)phenylboronic acid hydrochloride: Used as a versatile reagent in compound synthesis and as a ligand in protein studies.

Uniqueness

3-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

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